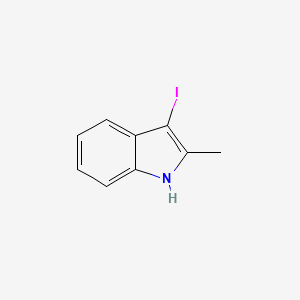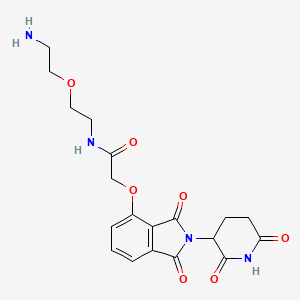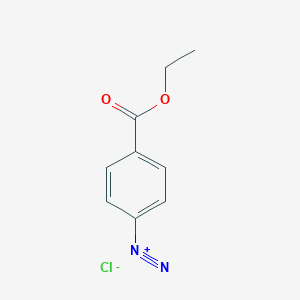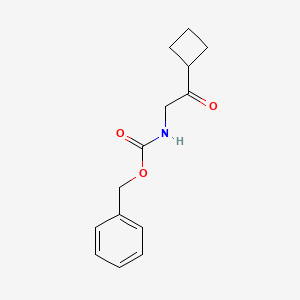
3-iodo-2-methyl-1H-indole
Overview
Description
3-Iodo-2-methyl-1H-indole is an indole derivative characterized by the presence of an iodine atom at the third position and a methyl group at the second position on the indole ring. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
3-Iodo-2-methyl-1H-indole, also known as 3-iodo-2-methyl-indole, is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities . For instance, some indole derivatives inhibit cyclooxygenase (COX), which catalyzes the biotransformation of arachidonic acid to pro-inflammatory prostaglandins and thromboxanes .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives might interact with similar biochemical pathways in the human body.
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely, influencing their bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. For example, if it acts as an inhibitor of COX, it could potentially reduce inflammation by decreasing the production of pro-inflammatory prostaglandins and thromboxanes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of glucose fuel cells, one study found that 3-iodo-1-methyl-2-phenyl-1H-indole exhibited long-term stability towards glucose electrooxidation . This suggests that the compound’s action can be influenced by the presence of glucose and other environmental factors .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
One study has shown that a similar compound, 3-iodo-1-methyl-2-phenyl-1H-indole, exhibits long-term stability toward glucose electrooxidation .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-2-methyl-1H-indole can be achieved through several methods. One common approach involves the electrophilic iodination of 2-methylindole. This reaction typically uses iodine or an iodine reagent in the presence of an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds, amines, and thiols.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized products. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the indole ring.
Common Reagents and Conditions:
Substitution: Organometallic reagents (e.g., Grignard reagents), amines, thiols; conditions: room temperature to reflux.
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low to moderate temperatures.
Major Products:
- Substitution reactions yield various substituted indoles.
- Oxidation reactions produce oxidized indole derivatives.
- Reduction reactions result in deiodinated or reduced indole compounds .
Scientific Research Applications
3-Iodo-2-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized indoles.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
2-Methylindole: Lacks the iodine atom, resulting in different reactivity and biological activity.
3-Bromo-2-methyl-1H-indole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
3-Iodoindole: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness: 3-Iodo-2-methyl-1H-indole is unique due to the presence of both the iodine atom and the methyl group, which influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding and other interactions, while the methyl group can affect the compound’s steric and electronic properties .
Properties
IUPAC Name |
3-iodo-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNMASKRUDYNCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3114581.png)

![3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol](/img/structure/B3114586.png)

![4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide](/img/structure/B3114602.png)
![Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3114607.png)






